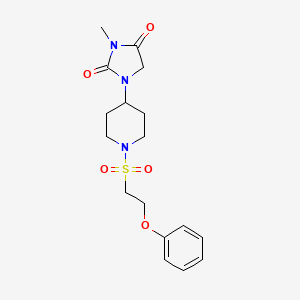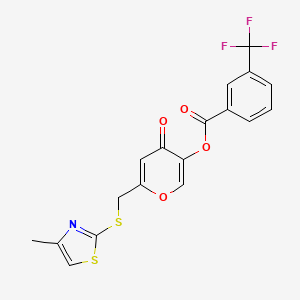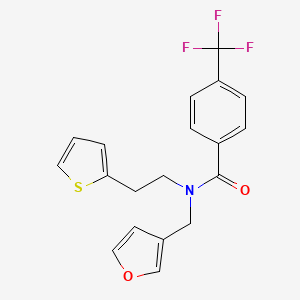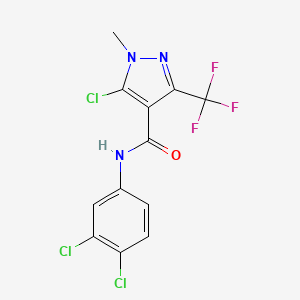![molecular formula C16H14N2O2S B2545245 N-[4-(1H-pyrrol-1-yl)phényl]benzènesulfonamide CAS No. 383147-45-3](/img/structure/B2545245.png)
N-[4-(1H-pyrrol-1-yl)phényl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound features a pyrrole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in inhibiting certain enzymes.
Medicine: It has demonstrated significant anticancer activity, particularly against HeLa, HCT-116, and MCF-7 human tumor cell lines. The compound induces apoptosis and cell cycle arrest in cancer cells.
Mécanisme D'action
Target of Action
The primary target of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is human carbonic anhydrase (hCA), a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide . The compound has been synthesized as a potent inhibitor of hCA .
Mode of Action
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide interacts with its target, hCA, by inhibiting its activity . This inhibition is achieved through the presence of both N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents, which are essential for strong hCA inhibition .
Biochemical Pathways
The inhibition of hCA by N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide affects the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell differentiation and proliferation, and its dysregulation can lead to several pathological conditions .
Pharmacokinetics
The compound’s molecular weight is 29836 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The action of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide results in the suppression of the Wnt/β-catenin signaling pathway and its target genes MYC, Fgf20, and Sall4 . It also exhibits the typical markers of apoptosis, cleaved poly(ADP-ribose)polymerase, and cleaved caspase-3 . This leads to a strong inhibition of viability in a panel of cancer cells, including colorectal cancer and triple-negative breast cancer cells .
Analyse Biochimique
Biochemical Properties
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been shown to interact with a variety of enzymes, proteins, and other biomolecules . These interactions are crucial in its role in biochemical reactions. For instance, it has been synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .
Cellular Effects
The effects of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been evaluated for its anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines .
Molecular Mechanism
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, compound 28, bearing 8-quinolinyl moiety, exhibited potent anticancer activity against the HCT-116, MCF-7, and HeLa cell lines .
Metabolic Pathways
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also affect metabolic flux or metabolite levels . Detailed studies on these aspects are yet to be conducted.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. The reaction is carried out in the presence of glacial acetic acid and p-dioxane as solvents, under reflux conditions for 24 hours . After cooling to room temperature and standing overnight, the product is isolated and purified.
Industrial Production Methods
While specific industrial production methods for N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Comparaison Avec Des Composés Similaires
N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives:
N-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and biological activity.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: This derivative features additional substituents that enhance its activity against multidrug-resistant cancer cells.
The uniqueness of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide lies in its specific structural features and its potent anticancer activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(4-pyrrol-1-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABDSRXJQSRVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2545163.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)
![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2545169.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545170.png)
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(4-BROMO-3-METHYLPHENYL)ACETAMIDE](/img/structure/B2545171.png)
![6-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2545173.png)

![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)


![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2545181.png)

![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)
